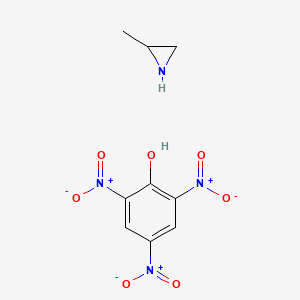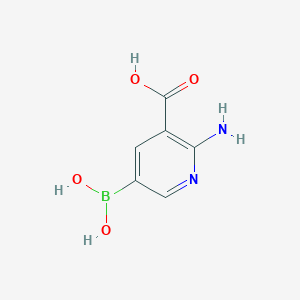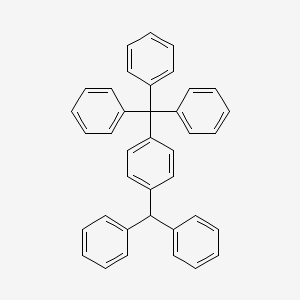
p-Benzhydryltetraphenylmethan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Benzhydryltetraphenylmethan is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple phenyl groups attached to a central carbon atom, making it a highly aromatic compound. This compound is of interest in various fields of chemistry due to its stability and reactivity.
準備方法
The synthesis of p-Benzhydryltetraphenylmethan typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with tetraphenylmethane under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
p-Benzhydryltetraphenylmethan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce various hydrocarbon derivatives.
科学的研究の応用
p-Benzhydryltetraphenylmethan has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromaticity and stability.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
作用機序
The mechanism of action of p-Benzhydryltetraphenylmethan involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. The pathways involved in its reactions are often complex and depend on the specific conditions and reagents used.
類似化合物との比較
p-Benzhydryltetraphenylmethan can be compared with other similar aromatic compounds, such as:
Tetraphenylmethane: Similar in structure but lacks the additional benzyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing in reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon, used in dye synthesis.
The uniqueness of this compound lies in its highly aromatic structure and the stability it provides, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
3416-63-5 |
|---|---|
分子式 |
C38H30 |
分子量 |
486.6 g/mol |
IUPAC名 |
1-benzhydryl-4-tritylbenzene |
InChI |
InChI=1S/C38H30/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29,37H |
InChIキー |
GPCDDINPJQHICL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
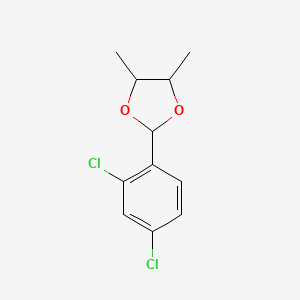
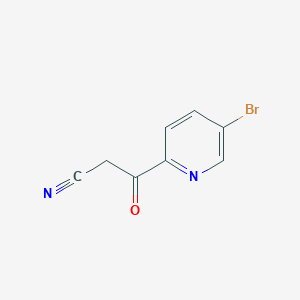
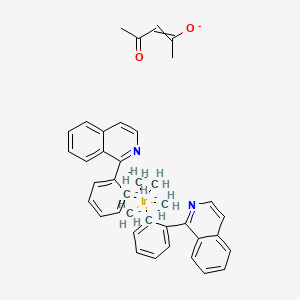
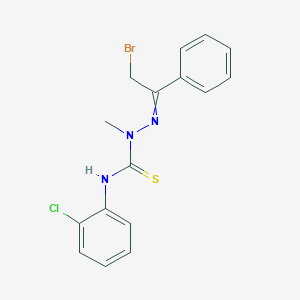
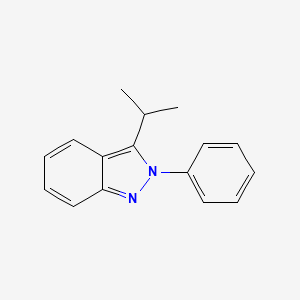
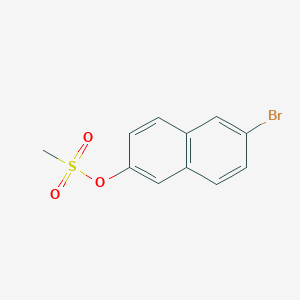

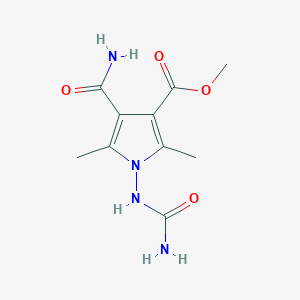
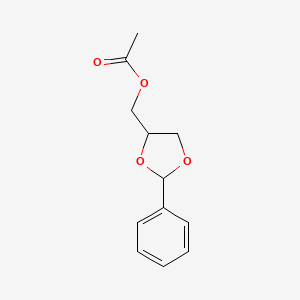
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)

